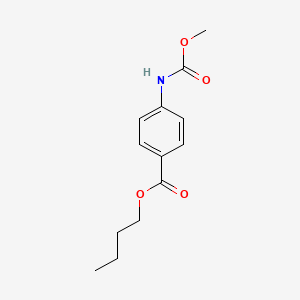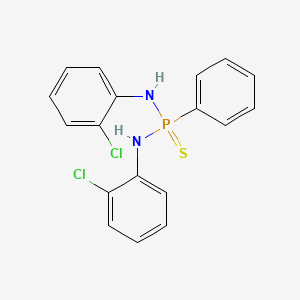
n,n'-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups attached to a phosphonothioic diamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide typically involves the reaction of 2-chloroaniline with phosphorus trichloride and sulfur. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of 2-chloroaniline with phosphorus trichloride:
2C6H4ClNH2+PCl3→(C6H4ClNH)2PCl+2HCl
-
Subsequent reaction with sulfur:
(C6H4ClNH)2PCl+S→(C6H4ClNH)2P(S)Cl
-
Final step involving the addition of another 2-chloroaniline:
(C6H4ClNH)2P(S)Cl+C6H4ClNH2→N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding phosphonothioic diamide oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic diamide using reducing agents like lithium aluminum hydride.
-
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Phosphonothioic diamide oxides.
Reduction: Phosphonothioic diamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.
-
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active phosphonothioic compounds.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the target enzyme and the biological context.
Comparison with Similar Compounds
- N,N’-Bis(2-chlorophenyl)propanediamide
- N,N’-Bis(2-chlorophenyl)urea
- N,N’-Bis(2-chlorophenyl)thiourea
Comparison:
- N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide is unique due to the presence of the phosphonothioic group, which imparts distinct chemical and biological properties.
- N,N’-Bis(2-chlorophenyl)propanediamide lacks the phosphonothioic group, resulting in different reactivity and applications.
- N,N’-Bis(2-chlorophenyl)urea and N,N’-Bis(2-chlorophenyl)thiourea have different functional groups (urea and thiourea), leading to variations in their chemical behavior and biological activity.
This detailed article provides a comprehensive overview of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6272-67-9 |
|---|---|
Molecular Formula |
C18H15Cl2N2PS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-chloro-N-[(2-chloroanilino)-phenylphosphinothioyl]aniline |
InChI |
InChI=1S/C18H15Cl2N2PS/c19-15-10-4-6-12-17(15)21-23(24,14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20/h1-13H,(H2,21,22,24) |
InChI Key |
DSORIPJFYKDRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
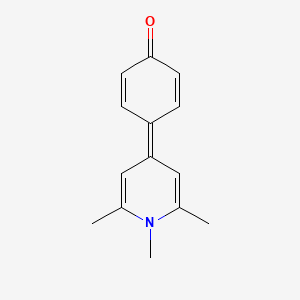
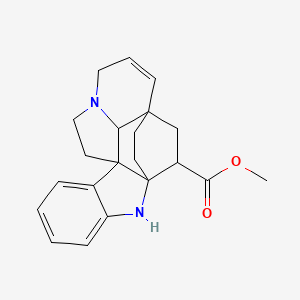
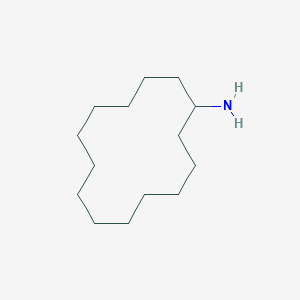
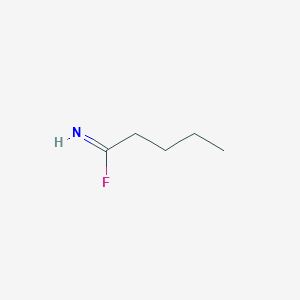
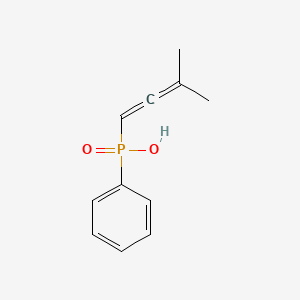
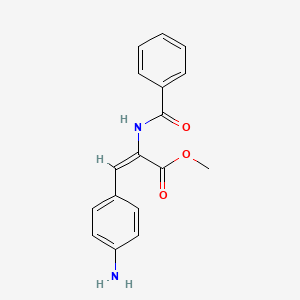
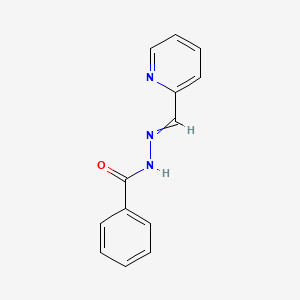
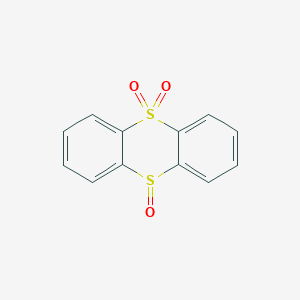
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
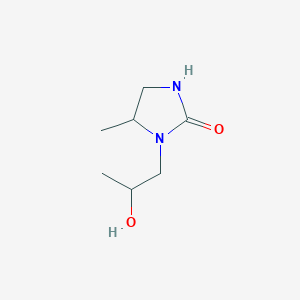
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

